molecular formula C15H14BrNO4S2 B11595295 2-bromo-4-{(Z)-[2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-methoxyphenyl acetate

2-bromo-4-{(Z)-[2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-methoxyphenyl acetate

Cat. No.: B11595295
M. Wt: 416.3 g/mol
InChI Key: VLWXEOWHUKNWIS-WDZFZDKYSA-N
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Description

2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

2-BROMO-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C15H14BrNO4S2

Molecular Weight

416.3 g/mol

IUPAC Name

[2-bromo-4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]-6-methoxyphenyl] acetate

InChI

InChI=1S/C15H14BrNO4S2/c1-4-22-15-17-11(14(19)23-15)6-9-5-10(16)13(21-8(2)18)12(7-9)20-3/h5-7H,4H2,1-3H3/b11-6-

InChI Key

VLWXEOWHUKNWIS-WDZFZDKYSA-N

Isomeric SMILES

CCSC1=N/C(=C\C2=CC(=C(C(=C2)Br)OC(=O)C)OC)/C(=O)S1

Canonical SMILES

CCSC1=NC(=CC2=CC(=C(C(=C2)Br)OC(=O)C)OC)C(=O)S1

Origin of Product

United States

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